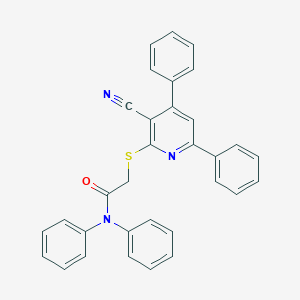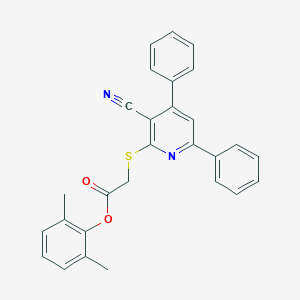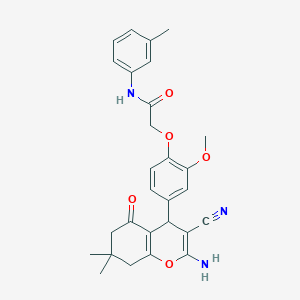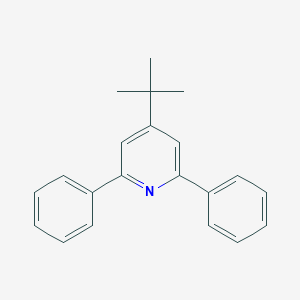![molecular formula C23H17N3O4S B409132 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B409132.png)
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dimethoxyaniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the condensation of the thiadiazole derivative with benzo[f]chromen-3-one under acidic conditions .
Chemical Reactions Analysis
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzymes, preventing their normal function .
Comparison with Similar Compounds
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities.
Benzo[f]chromen-3-one derivatives: These compounds share the benzo[f]chromen-3-one core but have different substituents, affecting their chemical properties and applications.
Properties
Molecular Formula |
C23H17N3O4S |
|---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
2-[5-(2,4-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C23H17N3O4S/c1-28-14-8-9-18(20(11-14)29-2)24-23-26-25-21(31-23)17-12-16-15-6-4-3-5-13(15)7-10-19(16)30-22(17)27/h3-12H,1-2H3,(H,24,26) |
InChI Key |
PXHAQHNIGBYNAO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![1-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B409055.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)



![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)

![2-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B409067.png)

![2-[3-(4-Ethoxy-phenyl)-3-oxo-1-phenyl-propyl]-malononitrile](/img/structure/B409071.png)

